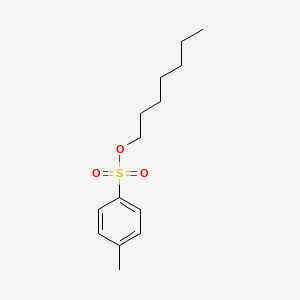

Heptyl p-toluenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

heptyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPVBPLMUCJNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344765 | |

| Record name | Heptyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24767-82-6 | |

| Record name | Heptyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Heptyl p-toluenesulfonate from heptan-1-ol

<_Step_2>

This guide provides a comprehensive overview of the synthesis of Heptyl p-toluenesulfonate, a valuable intermediate in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction: The Significance of Tosylates in Modern Organic Chemistry

The conversion of an alcohol's hydroxyl group into a better leaving group is a cornerstone of synthetic organic chemistry. Alcohols, by themselves, are poor substrates for nucleophilic substitution and elimination reactions because the hydroxide ion (HO-) is a strong base and, consequently, a poor leaving group.[1][2] The transformation of an alcohol into a tosylate ester dramatically alters its reactivity, making it an excellent electrophile for a wide range of nucleophiles.[3] This process, known as tosylation, involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[4][5]

The resulting tosylate group (-OTs) is a superb leaving group due to the resonance stabilization of the p-toluenesulfonate anion that is formed upon its departure. This stability makes the tosylate anion a very weak base, and therefore an excellent leaving group, far superior to hydroxide. A key advantage of this two-step sequence (tosylation followed by substitution) is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained during the tosylation step and then inverted during the subsequent S(N)2 reaction, leading to a net inversion of configuration.[4] This predictable stereochemical outcome is of paramount importance in the synthesis of chiral molecules, a common requirement in pharmaceutical development.

This compound, the target molecule of this guide, serves as a versatile intermediate. Its linear seven-carbon chain can be introduced into various molecular scaffolds through reactions with a diverse array of nucleophiles, including halides, cyanides, azides, and alkoxides.[4]

Reaction Mechanism: A Step-by-Step Elucidation

The tosylation of heptan-1-ol with p-toluenesulfonyl chloride in the presence of pyridine proceeds through a well-established nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[1][6]

Step 1: Nucleophilic Attack by the Alcohol The reaction is initiated by the nucleophilic attack of the oxygen atom of heptan-1-ol on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[4][6] This attack leads to the formation of a tetrahedral intermediate and the displacement of the chloride ion. It is crucial to note that this step does not involve the carbon-oxygen bond of the alcohol, and therefore the configuration at the carbinol carbon is retained.[1][4]

Step 2: Deprotonation by Pyridine The resulting oxonium ion is then deprotonated by pyridine, which acts as a base.[5][6] This step is essential to neutralize the intermediate and to drive the reaction to completion. Pyridine also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.

The overall reaction can be summarized as follows:

CH(_3)(CH(_2))(_6)OH + p-CH(_3)C(_6)H(_4)SO(_2)Cl + C(_5)H(_5)N → CH(_3)(CH(_2))(_6)OSO(_2)C(_6)H(_4)CH(_3) + C(_5)H(_5)N·HCl

Experimental Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to these steps is critical for ensuring a high yield and purity of the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Heptan-1-ol | 116.20 | 10.0 g | 0.086 | >98% |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 18.0 g | 0.094 | >98% |

| Pyridine | 79.10 | 15 mL | - | Anhydrous |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

| Hydrochloric acid (HCl) | 36.46 | As needed | - | 1 M aq. |

| Saturated sodium bicarbonate | 84.01 | As needed | - | aq. |

| Brine | - | As needed | - | Saturated aq. |

| Anhydrous magnesium sulfate | 120.37 | As needed | - | - |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with heptan-1-ol (10.0 g, 0.086 mol) and anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice-water bath.

-

Addition of Reagents: Anhydrous pyridine (15 mL) is added to the stirred solution. A solution of p-toluenesulfonyl chloride (18.0 g, 0.094 mol) in anhydrous dichloromethane (50 mL) is then added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 4 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).

-

Work-up: Once the reaction is complete, the reaction mixture is poured into 100 mL of cold 1 M hydrochloric acid to neutralize the excess pyridine. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Washing: The combined organic layers are washed successively with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound. Alternatively, for some tosylates, excess tosyl chloride can be removed by reaction with cellulosic materials like filter paper.[8]

Safety Precautions:

-

p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. It should also be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization and Data

The final product, this compound, can be characterized by various spectroscopic techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C(_14)H(_22)O(_3)S[10] |

| Molecular Weight | 270.39 g/mol [10] |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 24767-82-6[11] |

Expected signals in spectroscopic analysis:

-

¹H NMR: Signals corresponding to the heptyl chain protons, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group.

-

¹³C NMR: Resonances for all 14 carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic absorption bands for the sulfonate group (S=O stretching).

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.

Conclusion and Future Directions

The synthesis of this compound from heptan-1-ol is a robust and reliable transformation that provides a valuable intermediate for further synthetic manipulations. The procedure outlined in this guide, when performed with care and attention to detail, will consistently yield the desired product in high purity. For researchers in drug development, the ability to efficiently generate such versatile building blocks is crucial for the rapid exploration of chemical space and the synthesis of novel therapeutic agents. Future work could explore greener reaction conditions, such as the use of alternative solvents or catalyst systems, to further enhance the sustainability of this important transformation.[2]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgosolver.com [orgosolver.com]

- 5. Khan Academy [khanacademy.org]

- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. westliberty.edu [westliberty.edu]

- 10. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. calpaclab.com [calpaclab.com]

Introduction: The Role of Heptyl Tosylate in Modern Synthesis

An In-depth Technical Guide to the Physical and Chemical Properties of Heptyl Tosylate

Heptyl p-toluenesulfonate, commonly referred to as heptyl tosylate, is a pivotal organic ester in the arsenal of synthetic chemists, particularly within pharmaceutical and materials science research. Its significance is not derived from inherent biological activity, but from its exceptional utility as an alkylating agent. The core of its reactivity lies in the transformation of a poorly reactive hydroxyl group into a tosylate, which is an outstanding leaving group.[1][2] This conversion facilitates a broad spectrum of nucleophilic substitution and elimination reactions, enabling the precise introduction of a heptyl moiety into diverse molecular frameworks. This guide provides a comprehensive analysis of the essential properties of heptyl tosylate, grounded in established chemical principles and practical laboratory applications.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, including reaction setup, purification, and storage.

Physical Properties

Heptyl tosylate is typically encountered as a clear, colorless to pale yellow liquid at room temperature.[3][4][5] Its key physicochemical data are summarized in Table 1 for rapid reference.

| Property | Value | Reference(s) |

| IUPAC Name | Heptyl 4-methylbenzenesulfonate | [6] |

| Synonyms | Heptyl p-tosylate, p-Toluenesulfonic acid heptyl ester | [3][4][6] |

| CAS Number | 24767-82-6 | [3][5][6][7] |

| Molecular Formula | C₁₄H₂₂O₃S | [3][5][6] |

| Molecular Weight | 270.39 g/mol | [3][5][6] |

| Appearance | Clear colorless to light yellow liquid | [3][4][5] |

| Boiling Point | 201 °C | [3][5][7] |

| Density | 1.07 g/mL | [3][5][7] |

| Refractive Index | ~1.496 - 1.499 | [3][5] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, CH₂Cl₂, THF, acetone). | General chemical knowledge |

Table 1: Key Physical Properties of Heptyl Tosylate

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of heptyl tosylate post-synthesis or prior to use.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint. Key expected signals include: two doublets in the aromatic region (typically ~7.3-7.8 ppm) corresponding to the para-substituted benzene ring, a triplet at approximately 4.0 ppm for the two protons on the carbon adjacent to the tosylate oxygen (-CH₂-OTs), a singlet around 2.4 ppm for the methyl group on the benzene ring, and a series of multiplets in the upfield region (0.8-1.7 ppm) for the remaining protons of the heptyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong, distinctive peaks corresponding to the sulfonyl group (S=O), which typically appear as two strong absorptions around 1360 cm⁻¹ (asymmetric stretch) and 1175 cm⁻¹ (symmetric stretch). Additional signals will confirm the presence of C-H bonds (aliphatic and aromatic) and C=C bonds of the aromatic ring.

PART 2: Chemical Reactivity and Mechanistic Pathways

The synthetic power of heptyl tosylate is rooted in the electronic nature of the p-toluenesulfonate group. It is an exceptional leaving group because the resulting tosylate anion is highly stabilized by resonance across the sulfonyl group and the aromatic ring. This inherent stability makes the C-O bond weak and the attached carbon atom highly electrophilic.

Nucleophilic Substitution (Sₙ2) Reactions

Heptyl tosylate is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions, particularly because it is derived from a primary alcohol. This pathway allows for the direct and stereocontrolled formation of new carbon-heteroatom or carbon-carbon bonds.

Expertise & Causality: The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the tosylate group. This concerted process, where the new bond forms as the old one breaks, leads to an inversion of stereochemistry if the carbon is a stereocenter.[8] The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetone) is a critical experimental parameter. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.

References

- 1. Khan Academy [khanacademy.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 24767-82-6 [chemicalbook.com]

- 4. 24767-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

Heptyl p-toluenesulfonate CAS number and safety data sheet

An In-Depth Technical Guide to Heptyl p-toluenesulfonate (CAS: 24767-82-6): Properties, Safety, and Handling

Introduction

This compound, also known as heptyl 4-methylbenzenesulfonate or p-toluenesulfonic acid heptyl ester, is an organic compound frequently utilized in research and synthetic chemistry. As a tosylate ester, its primary role is that of an alkylating agent, where the tosylate group serves as an excellent leaving group in nucleophilic substitution reactions. Understanding its chemical properties and, more critically, its safety profile is paramount for its effective and safe application in the laboratory. This guide provides a comprehensive overview of this compound, focusing on its identification, physicochemical properties, and detailed safety protocols based on available data.

Chemical Identification and Physicochemical Properties

Precise identification and knowledge of a compound's physical properties are the foundation of its safe handling and application in experimental design.

The Chemical Abstracts Service (CAS) has assigned the number 24767-82-6 to this compound. This unique identifier is crucial for unambiguous database searches and regulatory compliance.

The key physicochemical properties are summarized in the table below:

| Property | Value | Source |

| CAS Number | 24767-82-6 | |

| Molecular Formula | C₁₄H₂₂O₃S | |

| Molecular Weight | 270.39 g/mol | |

| Synonyms | Heptyl 4-methylbenzenesulfonate, p-Toluenesulfonic acid heptyl ester, Heptyl p-tosylate | |

| Boiling Point | 201 °C | |

| Density | 1.07 g/cm³ | |

| Flash Point | 182.7 °C | |

| Refractive Index | 1.499 |

Comprehensive Safety and Hazard Profile

A Comprehensive Technical Guide to the Solubility of Heptyl p-Toluenesulfonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl p-toluenesulfonate, also known as heptyl tosylate, is a versatile organic compound widely utilized as an alkylating agent in the synthesis of pharmaceuticals and other fine chemicals. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides an in-depth exploration of the solubility of this compound, offering a theoretical framework, predictive data, and a detailed experimental protocol for its determination.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a molecule with both polar and non-polar characteristics, its interaction with a solvent is a nuanced interplay of these forces.

The this compound molecule can be dissected into three key regions influencing its solubility:

-

The Heptyl Group: This long, non-polar alkyl chain primarily interacts through van der Waals forces. It favors dissolution in non-polar solvents.

-

The Aromatic Ring: The benzene ring is also largely non-polar and contributes to solubility in solvents with similar aromatic character through π-π stacking interactions.

-

The Sulfonate Ester Group (-SO₂O-): This is the most polar part of the molecule, capable of dipole-dipole interactions and weak hydrogen bonding. This group promotes solubility in more polar solvents.

The overall solubility of this compound in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in the public domain, we can predict its solubility based on the behavior of structurally similar short-chain alkyl p-toluenesulfonates and the general principles of solubility. It is anticipated that this compound will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents, with decreasing solubility in highly non-polar and highly polar (aqueous) solvents.

| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Predicted Solubility (at 25°C) |

| Hexane | 0.1 | 1.88 | Low to Sparingly Soluble |

| Toluene | 2.4 | 2.38 | Soluble |

| Diethyl Ether | 2.8 | 4.34 | Soluble |

| Dichloromethane | 3.1 | 9.08 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Very Soluble |

| Ethyl Acetate | 4.4 | 6.02 | Soluble |

| Acetone | 5.1 | 20.7 | Very Soluble |

| 2-Propanol | 3.9 | 19.9 | Soluble |

| Ethanol | 4.3 | 24.5 | Soluble |

| Methanol | 5.1 | 32.7 | Soluble |

| Acetonitrile | 5.8 | 37.5 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Soluble |

| Water | 10.2 | 80.1 | Insoluble |

Note: This table is predictive and should be confirmed by experimental determination.

Experimental Protocol for Determining Solubility

This section provides a detailed, step-by-step methodology for the quantitative determination of this compound solubility in an organic solvent. The method described is a gravimetric determination of the residue after evaporation of a saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 4 mL)

-

Syringes (e.g., 5 mL) and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed weighing dishes or aluminum pans

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours within the thermostatic bath to maintain the temperature.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a pre-warmed syringe to avoid premature precipitation.

-

Immediately attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed weighing dish. Record the exact volume of the aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the weighing dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a desiccator under vacuum can be used for an extended period.

-

Once the solvent has completely evaporated, allow the weighing dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty weighing dish from the final constant mass.

-

Express the solubility in the desired units, for example:

-

g/100 mL: (mass of residue in g / volume of aliquot in mL) * 100

-

mol/L: (mass of residue in g / molecular weight of this compound) / (volume of aliquot in L)

-

-

The molecular weight of this compound (C₁₄H₂₂O₃S) is approximately 270.39 g/mol .[1]

Visualizing the Process and Principles

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Intermolecular Forces in Solution

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

Understanding the solubility of this compound is paramount for its effective application in organic synthesis and drug development. This guide has provided a theoretical foundation for its solubility behavior, a predictive table for its solubility in common organic solvents, and a robust experimental protocol for its quantitative determination. By leveraging this information, researchers and scientists can optimize reaction conditions, streamline purification processes, and accelerate the development of innovative chemical entities.

References

An In-depth Technical Guide to the Tosylation of Primary Alcohols: Mechanism, Protocol, and Strategic Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The conversion of alcohols into p-toluenesulfonates (tosylates) is a cornerstone transformation in modern organic synthesis. This guide provides a comprehensive analysis of the tosylation of primary alcohols, a critical process for converting the hydroxyl group, a notoriously poor leaving group, into an excellent one. We will explore the nuanced reaction mechanism, including the pivotal role of pyridine as both a base and a nucleophilic catalyst, detail the stereochemical integrity of the process, and provide a validated, step-by-step experimental protocol. This document is intended to serve as a practical and theoretical resource for professionals engaged in complex molecule synthesis and drug development, where precise control over chemical reactivity is paramount.

Introduction: The Strategic Imperative of Activating Alcohols

In the intricate chess game of multi-step organic synthesis, the hydroxyl group (-OH) of an alcohol often represents a strategic challenge. While abundant and versatile as a precursor, it is an exceptionally poor leaving group because its departure would generate the highly basic and unstable hydroxide ion (HO⁻).[1] This chemical inertia prevents direct nucleophilic substitution reactions at the associated carbon atom.

The tosylation reaction elegantly circumvents this problem. By reacting a primary alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, the hydroxyl group is converted into a tosylate ester (-OTs).[2] The resulting tosylate anion is an outstanding leaving group due to the resonance stabilization of its negative charge across the sulfonyl group, making the carbon atom it is attached to highly susceptible to nucleophilic attack.[3] This activation is fundamental, enabling a vast array of subsequent transformations with predictable stereochemical outcomes.[4]

The Core Mechanism of Tosylation: A Tale of Two Roles

The tosylation of a primary alcohol is a nuanced process that relies on the interplay between the alcohol, p-toluenesulfonyl chloride (TsCl), and a tertiary amine base, most commonly pyridine.

1.1. The Reagents at Play

-

Primary Alcohol (R-CH₂OH): The substrate, acting as the initial nucleophile.

-

p-Toluenesulfonyl Chloride (TsCl): The electrophilic source of the tosyl group. The sulfur atom is highly electron-deficient due to the attached oxygen and chlorine atoms.

-

Pyridine (C₅H₅N): A weak base and a potent nucleophilic catalyst.

1.2. A Dual-Function Mechanistic Pathway

While often simplified, the role of pyridine is more complex than merely acting as a proton scavenger for the HCl byproduct.[5] It actively participates in the reaction to accelerate the rate of tosylation.

Step A: Nucleophilic Catalysis. Pyridine is a stronger nucleophile than the alcohol. It rapidly attacks the electrophilic sulfur atom of TsCl to displace the chloride ion.[6][7] This forms a highly reactive intermediate, the N-tosylpyridinium salt. This salt is significantly more electrophilic than TsCl itself, priming it for attack by the less nucleophilic alcohol.[5]

Step B: Nucleophilic Attack by the Alcohol. The primary alcohol's oxygen atom then attacks the sulfur atom of the activated N-tosylpyridinium intermediate.

Step C: Deprotonation. The same pyridine (or another molecule of it) then acts as a base, removing the proton from the oxonium ion intermediate to yield the neutral tosylate ester and pyridinium hydrochloride.[4][8]

dot digraph "Tosylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes TsCl [label="p-Toluenesulfonyl\nChloride (TsCl)"]; Pyridine1 [label="Pyridine"]; Intermediate [label="N-Tosylpyridinium Salt\n(Highly Electrophilic)", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="Primary Alcohol\n(R-CH₂OH)"]; Oxonium [label="Oxonium Ion\nIntermediate"]; Pyridine2 [label="Pyridine (as Base)"]; Tosylate [label="Alkyl Tosylate\n(R-CH₂OTs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PyridiniumSalt [label="Pyridinium\nHydrochloride"];

// Edges TsCl -> Intermediate [label=" Step A:\nNucleophilic\nAttack by Pyridine", arrowhead="open"]; Pyridine1 -> Intermediate [style=invis]; Intermediate -> Oxonium [label=" Step B:\nNucleophilic\nAttack by Alcohol", arrowhead="open"]; Alcohol -> Oxonium [style=invis]; Oxonium -> Tosylate [label=" Step C:\nDeprotonation", arrowhead="open"]; Pyridine2 -> PyridiniumSalt [style=invis]; Oxonium -> PyridiniumSalt [style=invis]; {rank=same; TsCl; Pyridine1;} {rank=same; Alcohol;} {rank=same; Oxonium; Pyridine2;} {rank=same; Tosylate; PyridiniumSalt;} } } Caption: Dual role of pyridine in the tosylation mechanism.

1.3. The Critical Stereochemical Consequence: Retention of Configuration

A paramount feature of the tosylation reaction is that the stereochemistry at the carbon atom bearing the hydroxyl group is preserved.[1] The reaction occurs at the oxygen atom, and the C-O bond of the alcohol substrate is never broken during the formation of the tosylate ester.[4] This results in complete retention of configuration, a crucial aspect for maintaining stereochemical integrity in chiral molecules during synthesis.

The Tosylate in Action: A Gateway to SN2 Reactions

Once formed, the alkyl tosylate is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. The tosylate anion (TsO⁻) is an excellent leaving group, readily departing as a stable, resonance-delocalized species.

This opens the door for a wide range of nucleophiles to be introduced.[8] A key feature of the SN2 mechanism is the backside attack by the nucleophile on the carbon atom bearing the leaving group. This results in a predictable inversion of configuration at that stereocenter.[9]

The two-step sequence of tosylation (retention) followed by an SN2 reaction (inversion) provides a powerful and reliable method for achieving a net inversion of stereochemistry at an alcohol carbon, a common strategic goal in asymmetric synthesis.[8]

dot digraph "SN2_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.7, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes sub [label="Alkyl Tosylate\n(Retention of Config.)"]; nuc [label="Nucleophile\n(e.g., Br⁻, CN⁻, N₃⁻)"]; ts [label="Transition State\n(Backside Attack)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod [label="Substituted Product\n(Inversion of Config.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lg [label="Tosylate Anion\n(Leaving Group)"];

// Edges sub -> ts [arrowhead="open"]; nuc -> ts [label="SN2 Attack", arrowhead="open"]; ts -> prod [arrowhead="open"]; ts -> lg [arrowhead="open"]; {rank=same; sub; nuc;} {rank=same; prod; lg;} } } Caption: Stereochemical inversion via SN2 on a tosylate.

A Validated Experimental Protocol for Primary Alcohol Tosylation

This protocol is a robust and generally applicable method for the tosylation of primary alcohols.[4] All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are important for success.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Primary Alcohol | Substrate-dependent | Sigma-Aldrich | Must be dry. |

| p-Toluenesulfonyl chloride (TsCl) | >98% | Acros Organics | Store in a desiccator. |

| Pyridine, Anhydrous | >99.8% | Sigma-Aldrich | Use a fresh bottle or freshly distilled. |

| Dichloromethane (DCM), Anhydrous | DriSolv® or equivalent | EMD Millipore | Solvent for the reaction. |

| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Chemical | For aqueous workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | For aqueous workup. |

| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | For aqueous workup. |

| Magnesium Sulfate (MgSO₄), Anhydrous | Reagent Grade | VWR Chemicals | For drying the organic layer. |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (approx. 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base and Reagent Addition: To the stirred solution, add anhydrous pyridine (1.5 eq.) via syringe. Following this, add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.[10]

-

Reaction: Stir the reaction mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours.[4]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.[10]

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into an equal volume of cold water in a separatory funnel.

-

Workup - Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with:

-

Cold 1 M HCl (2x volume) to remove excess pyridine.

-

Saturated NaHCO₃ solution (1x volume) to neutralize any remaining acid.

-

Brine (1x volume) to remove bulk water.[10]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate.[10]

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel if it is an oil.[4]

3.3. Experimental Workflow Diagram

dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

A [label="1. Dissolve Alcohol\nin Anhydrous DCM"]; B [label="2. Cool to 0°C"]; C [label="3. Add Pyridine,\nthen TsCl"]; D [label="4. Stir at 0°C → RT\n(Monitor by TLC)"]; E [label="5. Quench with\nCold Water"]; F [label="6. Separate Layers"]; G [label="7. Wash Organic Layer\n(HCl, NaHCO₃, Brine)"]; H [label="8. Dry with MgSO₄"]; I [label="9. Filter & Concentrate"]; J [label="10. Purify\n(Recrystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } } Caption: Standard workflow for tosylation and purification.

Process Optimization and Critical Considerations

While the provided protocol is robust, several factors can be adjusted to optimize the reaction for specific substrates.

| Parameter | Typical Range | Impact and Rationale |

| Temperature | 0 °C to Room Temp. | Initial addition at 0 °C controls the exotherm and minimizes side reactions. Some less reactive alcohols may require gentle warming or extended reaction times.[10] |

| Stoichiometry | 1.2 - 1.5 eq. TsCl | A slight excess of TsCl ensures complete consumption of the alcohol. A larger excess of base (1.5 - 2.0 eq.) ensures neutralization of all generated HCl.[4] |

| Solvent | DCM, THF, Toluene | Dichloromethane (DCM) is most common due to its inertness and ability to dissolve most reagents. Anhydrous conditions are crucial as water will hydrolyze TsCl.[10] |

| Catalyst | DMAP (catalytic) | For sterically hindered or electronically deactivated alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[11] |

| Side Reactions | N/A | At elevated temperatures, the chloride ion from pyridinium hydrochloride can sometimes displace the newly formed tosylate, leading to an alkyl chloride as a byproduct.[12][13] |

Conclusion

The tosylation of primary alcohols is more than a simple functional group transformation; it is a strategic activation step that unlocks a vast potential for molecular construction. By understanding the detailed mechanism, particularly the catalytic role of pyridine and the precise stereochemical outcomes, researchers can wield this reaction with confidence and precision. The validated protocol and optimization parameters provided herein serve as a guide for drug development professionals and synthetic chemists to reliably convert alcohols into versatile tosylate intermediates, paving the way for the efficient synthesis of complex and biologically active molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. svkm-iop.ac.in [svkm-iop.ac.in]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. reddit.com [reddit.com]

- 8. orgosolver.com [orgosolver.com]

- 9. m.youtube.com [m.youtube.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. homework.study.com [homework.study.com]

- 13. When primary alcohol is treated with p-toluenesulfonyl chloride at room t.. [askfilo.com]

Heptyl p-Toluenesulfonate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Role of Heptyl p-Toluenesulfonate in Modern Synthesis

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the modern organic chemist, the transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical challenge. This compound, a member of the versatile tosylate ester family, provides an elegant and highly effective solution to this problem.

This technical guide offers a comprehensive overview of this compound, focusing on its synthesis, properties, and critical applications, particularly as an alkylating agent in pharmaceutical development. We will delve into the chemical principles governing its reactivity, provide detailed experimental protocols for its preparation and purification, and explore its role in key synthetic transformations. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical utility.

Core Molecular and Physical Properties

This compound is an organic compound valued for its ability to introduce a heptyl group into a target molecule. Its efficacy stems from the p-toluenesulfonate (tosylate) moiety, which is an exceptional leaving group due to the resonance stabilization of the resulting anion.[1][2] This property renders the ester highly susceptible to nucleophilic attack at the α-carbon of the heptyl chain.

Key Data Summary

A summary of the essential quantitative data for this compound is presented below for quick reference.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O₃S | [3] |

| Molecular Weight | 270.39 g/mol | [3] |

| CAS Number | 24767-82-6 | [4] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 201 °C | |

| Density | 1.07 g/cm³ | |

| Refractive Index | 1.4960 to 1.4990 | |

| InChIKey | BQPVBPLMUCJNOX-UHFFFAOYSA-N | [5] |

The Chemistry of Activation: Mechanism of Action

The primary utility of converting an alcohol like heptan-1-ol into its corresponding tosylate is to facilitate nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would generate the hydroxide ion (HO⁻), a strong base.[2][3] Good leaving groups are invariably weak bases, as this implies they are stable on their own.

The tosylate anion (TsO⁻) is an exceptionally stable, weak base due to extensive resonance delocalization of the negative charge across the three oxygen atoms and the inductive effect of the sulfonyl group.[1] This stability dramatically lowers the activation energy for substitution reactions.

The conversion of heptan-1-ol to this compound proceeds via nucleophilic attack of the alcohol's oxygen onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct.[6] Importantly, this tosylation reaction occurs with retention of stereochemistry at the carbinol carbon, as the C-O bond is not broken during this step.[7]

The subsequent reaction of this compound with a nucleophile (Nu⁻) is a classic Sₙ2 displacement. The nucleophile attacks the carbon atom bonded to the tosylate group, leading to the expulsion of the stable tosylate anion and inversion of stereochemistry at the reaction center. This predictable stereochemical control is a cornerstone of its utility in the synthesis of chiral molecules.[3]

Experimental Protocols: Synthesis and Purification

Precise and reliable experimental procedures are critical for success. The following protocols are designed to be self-validating, with clear endpoints and purification strategies.

Synthesis of this compound

This procedure is adapted from standard methods for the tosylation of primary alcohols.[8][9] The causality for each step is explained to provide a deeper understanding of the process.

Materials:

-

Heptan-1-ol (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 equivalents)

-

Pyridine (anhydrous, as solvent)

-

Diethyl ether

-

5% HCl solution (cold)

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with heptan-1-ol and anhydrous pyridine. The flask is cooled to 0 °C in an ice-water bath.

-

Causality: Anhydrous conditions are crucial as tosyl chloride readily hydrolyzes. Cooling the reaction mitigates the exothermic nature of the reaction and minimizes side products.

-

-

Addition of TsCl: A solution of p-toluenesulfonyl chloride in a minimal amount of anhydrous pyridine is added dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Slow, controlled addition prevents a rapid temperature increase. TsCl is the limiting reagent in principle, but a slight excess ensures full conversion of the alcohol.

-

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Causality: The extended stirring time ensures the reaction proceeds to completion.

-

-

Quenching and Workup: The reaction is quenched by the slow addition of cold water. The mixture is then transferred to a separatory funnel and diluted with diethyl ether.

-

Aqueous Washes: The organic layer is washed sequentially with:

-

Cold 5% HCl solution (3 times) to remove pyridine.

-

Saturated NaHCO₃ solution to neutralize any remaining acid.

-

Brine to remove residual water.

-

Causality: Each wash removes specific impurities. The acid wash removes the basic pyridine (as pyridinium hydrochloride), the bicarbonate wash removes any acidic species, and the brine wash initiates the drying process.

-

-

Drying and Concentration: The isolated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Purification by Column Chromatography

Since this compound is an oil, column chromatography is the preferred method for purification to remove unreacted tosyl chloride and other minor impurities.[10]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

Protocol:

-

Column Packing: A glass chromatography column is packed with a slurry of silica gel in hexanes.

-

Sample Loading: The crude oil is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column.

-

Elution: The product is eluted from the column using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate). Fractions are collected in test tubes.

-

Causality: The non-polar hexanes will elute less polar impurities first. The slightly more polar product will require the addition of ethyl acetate to move down the column, allowing for effective separation.

-

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield purified this compound.

Spectroscopic Characterization

Verifying the identity and purity of the synthesized compound is a non-negotiable step. Below is an analysis of the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule.[5]

-

~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.

-

~7.3 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.

-

~4.0 ppm (t, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs).

-

~2.4 ppm (s, 3H): Methyl protons of the tolyl group (-CH₃).

-

~1.6 ppm (m, 2H): Methylene protons beta to the tosylate oxygen (-CH₂-CH₂-OTs).

-

~1.2-1.3 ppm (m, 8H): Remaining methylene protons of the heptyl chain.

-

~0.8 ppm (t, 3H): Terminal methyl protons of the heptyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[11]

-

~1360 cm⁻¹ and ~1175 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching vibrations of the sulfonate ester.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1600 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.[4]

-

Expected [M]+: 270.13 (for C₁₄H₂₂O₃S).

-

Common Fragmentation Patterns: Loss of the heptyl group, cleavage of the tosylate moiety.

Applications in Drug Development and Research

Alkyl tosylates are powerful intermediates in pharmaceutical synthesis due to their ability to act as robust alkylating agents under controlled conditions.[1][12] They are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in constructing the complex molecular architectures of Active Pharmaceutical Ingredients (APIs).[13]

The heptyl group can be introduced to modify the lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion). The tosylate group serves as a reliable handle for attaching this lipophilic tail to a core scaffold via nucleophilic substitution by amines, alcohols, thiols, or carbanions.

While specific, non-proprietary examples of this compound in late-stage drug synthesis are not always public, the strategy of using alkyl tosylates is widespread. For instance, tosylates are used to alkylate amines or phenols in the synthesis of various therapeutic agents, from anticancer drugs to cardiovascular medications.[14][15] The tosylate methodology provides a more controlled and often higher-yielding alternative to direct alkylation with alkyl halides.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is the highest priority. This compound must be handled with appropriate care.

-

Hazard Class: Alkyl sulfonates, including tosylates, should be treated as potential alkylating agents .[16] Alkylating agents are reactive compounds that can covalently modify biological macromolecules like DNA, and thus should be considered potentially mutagenic and handled with caution.[12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[17] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any vapors.[18]

-

Handling: Avoid contact with skin and eyes.[19] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous organic waste in accordance with local, state, and federal regulations.[18] Do not pour down the drain.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool that empowers chemists to overcome fundamental synthetic challenges. By converting a poor leaving group into an excellent one with predictable stereochemical outcomes, it unlocks a vast array of subsequent transformations. Its application is critical in the rational design and synthesis of new chemical entities, particularly in the pharmaceutical industry where precise molecular modification is essential. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is crucial for its safe and effective use in advancing scientific research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(24767-82-6) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Tosyl group - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. This compound(24767-82-6) IR Spectrum [m.chemicalbook.com]

- 12. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 13. researchgate.net [researchgate.net]

- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 16. reddit.com [reddit.com]

- 17. gz-supplies.com [gz-supplies.com]

- 18. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 19. artsci.usu.edu [artsci.usu.edu]

An In-Depth Technical Guide to Heptyl p-Toluenesulfonate for Research Applications

Introduction: The Role of Heptyl p-Toluenesulfonate in Modern Synthesis

This compound (also known as heptyl tosylate), bearing the CAS number 24767-82-6, is a crucial alkylating agent in organic synthesis.[1] It belongs to the family of sulfonic esters, which are renowned for their utility in forming carbon-carbon and carbon-heteroatom bonds. The tosylate group is an excellent leaving group, rendering the heptyl group susceptible to nucleophilic attack. This reactivity profile makes this compound an indispensable reagent for introducing a seven-carbon linear alkyl chain into a wide array of molecules, a common motif in the development of active pharmaceutical ingredients (APIs), specialty chemicals, and materials.[2][3]

Alkylating agents, as a class, are foundational to synthetic chemistry but must be handled with a deep understanding of their reactivity and potential toxicities.[4][5] Specifically, alkyl sulfonates are monitored closely in the pharmaceutical industry as they can be potential genotoxic impurities (PGIs).[6][7] The presence of residual alcohols (like heptanol) and p-toluenesulfonic acid or its derivatives in a reaction mixture can lead to the in-situ formation of these PGIs.[6] Therefore, sourcing high-purity this compound and implementing rigorous quality control are not just matters of experimental success but of regulatory compliance and safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, quality control protocols, and a representative synthetic application of this versatile reagent.

Commercial Sourcing: A Comparative Analysis of Suppliers

The selection of a reliable commercial supplier is the first critical step in any research endeavor. For this compound, key considerations include purity, the availability of analytical data (Certificate of Analysis), packaging sizes, and adherence to research-grade standards. Below is a comparative table of several suppliers catering to the research and development community.

| Supplier | Product Name | CAS Number | Purity/Specifications | Notes |

| Simson Pharma Limited | This compound | 24767-82-6 | Accompanied by Certificate of Analysis | A leading manufacturer and exporter offering high-quality products. |

| Santa Cruz Biotechnology | This compound | 24767-82-6 | Biochemical for proteomics research | Provides molecular formula (C14H22O3S) and molecular weight (270.39). |

| CP Lab Safety | This compound | 24767-82-6 | min 98% | Sold for professional research use only, not for medical or consumer use.[8] |

| ChemicalBook | This compound | 24767-82-6 | Lists multiple suppliers, purity often ≥98% | A platform that aggregates data from various suppliers, providing price and availability information.[9][10] |

Disclaimer: This table is not exhaustive and is intended for informational purposes. Researchers should always conduct their own due diligence and request the latest specifications and safety data sheets (SDS) from suppliers before purchase.

Laboratory Protocol I: Synthesis of this compound

While commercially available, there are instances where a laboratory-scale synthesis may be required. The following protocol is a well-established method for preparing alkyl tosylates from the corresponding alcohol, adapted from procedures published in Organic Syntheses.[11][12] The underlying principle is the reaction of a primary alcohol (n-heptanol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which serves both as a catalyst and an acid scavenger.

Methodology

Materials:

-

n-Heptanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

-

Pyridine (anhydrous, ~4 eq)

-

Dichloromethane (DCM, anhydrous)

-

5% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve n-heptanol (1.0 eq) in anhydrous pyridine (~4 eq) under a nitrogen atmosphere. Cool the solution to 0°C using an ice-water bath.

-

Causality: The reaction is conducted under an inert atmosphere to prevent moisture from hydrolyzing the highly reactive p-toluenesulfonyl chloride. Cooling to 0°C helps to control the exothermic reaction and minimize side products.

-

-

Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise above 5°C.

-

Causality: A slight excess of TsCl ensures complete conversion of the alcohol. Slow, portion-wise addition is crucial for temperature management. The pyridine reacts with the HCl generated during the reaction to form pyridinium hydrochloride, driving the reaction to completion.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly pour it into a beaker containing ice and 5% HCl solution. Stir vigorously for 15 minutes.

-

Causality: The acidic workup protonates the excess pyridine, forming water-soluble pyridinium hydrochloride, which can be easily removed from the organic product.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 5% HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

-

Causality: The HCl wash removes any remaining pyridine. The sodium bicarbonate wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically of high purity. If necessary, it can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthetic Workflow Diagram

References

- 1. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

spectroscopic data interpretation for heptyl tosylate (NMR, IR, MS)

Introduction: The Molecular Blueprint of Heptyl Tosylate

Heptyl p-toluenesulfonate, commonly known as heptyl tosylate, is a sulfonate ester with the chemical formula C₁₄H₂₂O₃S and a molecular weight of 270.39 g/mol .[1][2] It serves as a pivotal intermediate in organic synthesis, primarily by converting the hydroxyl group of an alcohol into an excellent leaving group (tosylate, -OTs).[3][4] This activation facilitates a wide range of nucleophilic substitution and elimination reactions, making the precise confirmation of its structure paramount for ensuring the fidelity of subsequent synthetic steps.[4]

This guide provides a comprehensive analysis of heptyl tosylate using a multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the observed spectral features, providing researchers and drug development professionals with a robust framework for structural elucidation.

Synthesis: A Foundational Perspective

Understanding the synthesis of heptyl tosylate provides crucial context for its spectroscopic analysis, anticipating the expected structure and potential side products. The standard method involves the reaction of heptan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, which neutralizes the HCl byproduct.[5][6]

Experimental Protocol: Synthesis of Heptyl Tosylate

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve heptan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add pyridine (2.0 eq.) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.[6]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

References

thermodynamic stability and decomposition of Heptyl p-toluenesulfonate

An In-Depth Technical Guide to the Thermodynamic Stability and Decomposition of Heptyl p-Toluenesulfonate

Abstract

This compound, a member of the sulfonate ester class, serves as a valuable intermediate and alkylating agent in organic synthesis, particularly within the pharmaceutical industry. Its utility, however, is intrinsically linked to its stability, as sulfonate esters are recognized as a class of potentially genotoxic impurities (PGIs). An understanding of the thermodynamic stability and decomposition pathways of this compound is therefore not merely academic but a critical component of process safety, drug substance quality, and regulatory compliance. This guide provides a comprehensive technical overview of the physicochemical properties, stability profile, decomposition mechanisms, and analytical methodologies for assessing this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound: A Molecule of Duality

This compound (also known as heptyl tosylate) is the ester formed from heptyl alcohol and p-toluenesulfonic acid. The p-toluenesulfonyl (tosyl) group is an excellent leaving group in nucleophilic substitution reactions, making heptyl tosylate a potent reagent for introducing a heptyl group into a target molecule. This reactivity is fundamental to its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2]

However, this same chemical reactivity renders the molecule susceptible to degradation and makes it a potential genotoxic impurity.[3] Genotoxic impurities can react with DNA, leading to mutations and potentially carcinogenesis, and are therefore strictly controlled to threshold of toxicological concern (TTC) levels, often in the range of 1.5 µ g/day .[3] A thorough characterization of its stability is essential for developing robust synthetic processes and ensuring the safety and quality of pharmaceutical products.

Physicochemical and Thermodynamic Profile

The stability of this compound is a direct function of its molecular structure and resulting physical properties. As an ester of a primary alcohol, it is generally more stable than tosylates derived from secondary or tertiary alcohols, which are more prone to elimination and carbocation formation.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 24767-82-6 | [5][6][7] |

| Molecular Formula | C₁₄H₂₂O₃S | [5][6][8] |

| Molecular Weight | 270.39 g/mol | [5][6][8] |

| Appearance | Colorless to light yellow clear liquid | [5][9] |

| Boiling Point | 201 °C | [5][7][10] |

| Density | 1.07 g/cm³ | [5][7][10] |

| Refractive Index | 1.4960 - 1.4990 | [5][7][9] |

| Storage Conditions | Store at room temperature, under inert gas (Argon) |[5][8][9] |

Synthesis and Recommended Handling

A precise and controlled synthesis is the first step in ensuring a high-quality starting material for subsequent reactions or stability studies. The tosylation of primary alcohols is a well-established transformation in organic chemistry.

General Synthesis Protocol for this compound

Causality: This procedure, adapted from general methods for tosylating alcohols, utilizes p-toluenesulfonyl chloride (TsCl) and a base, typically pyridine or an aqueous alkali, to neutralize the HCl byproduct.[11] The choice of a non-nucleophilic base like pyridine is crucial to prevent it from competing with the alcohol for the TsCl. The reaction is typically run at low temperatures to minimize side reactions.

-

Preparation : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1-heptanol (1.0 equivalent) in a suitable solvent (e.g., pyridine or a mixture of ether and water).

-

Cooling : Cool the reaction mixture to 0-5 °C using an ice bath. Maintaining a low temperature is critical to control the exothermic reaction and prevent the degradation of the product.

-

Addition of TsCl : Slowly add p-toluenesulfonyl chloride (approx. 1.1 equivalents) to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

Reaction : Stir the mixture at low temperature for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Workup : Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is then purified, typically by vacuum distillation, to yield pure this compound.[11]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Decomposition Pathways and Stability Profile

The decomposition of this compound is primarily dictated by the conditions it is exposed to, including temperature, pH, and the presence of nucleophiles or bases.

-

Nucleophilic Substitution (Sₙ2) : As a primary tosylate, this compound is an excellent substrate for Sₙ2 reactions. The highly electrophilic carbon alpha to the tosylate group is susceptible to attack by a wide range of nucleophiles (e.g., halides, amines, alkoxides), displacing the stable p-toluenesulfonate anion. This is often the desired reactive pathway in synthesis but constitutes decomposition when unintended.[4]

-

Elimination (E2) : In the presence of strong, sterically hindered bases, an E2 elimination reaction can occur, leading to the formation of 1-heptene. This pathway competes with Sₙ2 and becomes more significant at higher temperatures.

-

Hydrolysis : In aqueous media, hydrolysis can occur, reverting the ester to 1-heptanol and p-toluenesulfonic acid. This reaction is accelerated under both acidic and basic conditions.[12] Under strongly acidic conditions, protonation of the alcohol can catalyze the formation of the sulfonate ester, though this typically requires high concentrations and low water content.[13]

-

Thermal Decomposition : In the absence of other reagents, high temperatures can induce homolytic cleavage of the C-O or O-S bonds, leading to a complex mixture of radical-derived products. However, in most practical scenarios, ionic pathways (substitution/elimination) predominate.

Visualizing Key Decomposition Mechanisms

References

- 1. dataintelo.com [dataintelo.com]

- 2. preprints.org [preprints.org]

- 3. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 24767-82-6 [chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enovatia.com [enovatia.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of Heptyl Tosylate

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of heptyl tosylate. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical principles and risk-mitigation strategies that underpin these essential laboratory practices. Our focus is on fostering a culture of safety through a deep understanding of the material's properties and potential hazards.

Introduction to Heptyl Tosylate: A Versatile Synthetic Intermediate

Heptyl p-toluenesulfonate, commonly known as heptyl tosylate, belongs to the class of sulfonate esters. The tosylate group is an excellent leaving group in nucleophilic substitution and elimination reactions, making heptyl tosylate a valuable intermediate in organic synthesis.[1][2][3] Its utility in the construction of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its safe handling characteristics. The conversion of the poorly reactive hydroxyl group of heptanol into a tosylate enhances its reactivity, allowing for a wider range of chemical transformations.[3][4] However, the same properties that make it synthetically useful also introduce specific hazards that must be rigorously managed.

Hazard Analysis and Risk Profile

A comprehensive understanding of the hazards associated with heptyl tosylate is the foundation of safe laboratory practice. The primary risks are associated with its reactivity and potential physiological effects upon exposure.

Health Hazards

Heptyl tosylate is classified with the following primary health hazards:

-

Causes skin irritation (H315): Direct contact with the skin can lead to inflammation, redness, and discomfort.

-

Causes serious eye damage (H318): Contact with the eyes can result in significant and potentially irreversible damage.

-

May cause an allergic skin reaction (H317): Repeated or prolonged skin contact may lead to sensitization, where subsequent exposures can trigger an allergic response.

While not specifically classified for heptyl tosylate, other alkylating agents are known to have mutagenic and carcinogenic properties. Therefore, it is prudent to handle heptyl tosylate with the assumption that it may have long-term health effects and to minimize exposure at all times.

Physicochemical Hazards

-

May be corrosive to metals (H290): This indicates that heptyl tosylate can damage certain metallic materials, which has implications for storage and equipment selection.

-

Combustible: The substance is combustible and can form explosive mixtures with air upon intense heating. Vapors are heavier than air and may travel along the ground to an ignition source.

-

Reactivity with Water: While some tosylates react violently with water, heptyl tosylate is noted to hydrolyze in the presence of water, which can liberate acidic gas. This acidic gas, in contact with metal surfaces, can generate flammable hydrogen gas.

Summary of Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₃S | [5][6] |

| Molecular Weight | 270.39 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [5][7] |

| Boiling Point | 201 °C | [5][8] |

| Density | 1.07 g/cm³ | [5][8] |

| Flash Point | 182.7 °C | [8] |

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate PPE is mandatory when handling heptyl tosylate to prevent skin and eye contact.[9][10][11][12] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13][14] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][12]

-

Skin Protection:

-

Gloves: Chemically resistant gloves must be worn.[12][15] Nitrile or butyl rubber gloves are generally recommended, but it is crucial to check the manufacturer's glove compatibility data for breakthrough time and permeation rate for tosylates or similar chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.[8]

-

Protective Clothing: A lab coat is the minimum requirement.[16] For larger quantities or tasks with a higher splash potential, a chemically resistant apron or coveralls should be used.[10]

-

-

Respiratory Protection: Heptyl tosylate should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[16] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][17] Respirator use requires a formal respiratory protection program, including fit testing and training.[11]

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial for minimizing exposure and preventing accidents.

General Handling Practices

-

Work Area: All work with heptyl tosylate should be conducted in a designated area, such as a chemical fume hood, to control vapor exposure.[16][18] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[13][14]

-

Avoid Contact and Inhalation: Avoid direct contact with skin and eyes, and do not breathe in vapors or mists.[13][14]

-

Grounding: When transferring larger quantities, ensure containers are properly grounded to prevent static discharge, which could be a potential ignition source.

-

Hygiene: Wash hands thoroughly with soap and water after handling heptyl tosylate, even if gloves were worn.[13] Do not eat, drink, or smoke in the laboratory.

Protocol for Weighing and Dispensing

-

Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood sash is at the appropriate height.

-

Containment: Place an analytical balance or weighing station inside the fume hood if possible. If not, use a draft shield to minimize air currents.

-

Dispensing: Use a clean spatula or pipette to transfer the required amount of heptyl tosylate into a tared, sealed container. Perform this action slowly and carefully to avoid splashes or creating aerosols.

-

Cleaning: Clean any residual material from the spatula or pipette with a suitable solvent (e.g., isopropanol) on a disposable wipe. Dispose of the wipe in a designated hazardous waste container.

-

Sealing: Securely close the primary and secondary containers immediately after dispensing.

-

Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

Storage Conditions

-

Container: Store heptyl tosylate in its original, tightly sealed container.[8] A corrosion-resistant container with a resistant inner liner is recommended.

-